5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate
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Overview
Description
The compound “5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a methyl group at the 5-position and a pyridinyl group at the 2-position. The 4-position of the thiazole ring is linked to a 4-chlorobenzenecarboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the pyridinyl group, and the 4-chlorobenzenecarboxylate group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, the pyridinyl group, and the 4-chlorobenzenecarboxylate group could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Complex Chemical Structures : The compound is used in the synthesis of complex chemical structures like pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its role in creating novel chemical entities (Žugelj et al., 2009).
Scaffold for Synthesis of Isoxazoles : It acts as a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating its versatility in chemical synthesis (Ruano et al., 2005).
Role in Microwave Irradiation Reactions : The compound is involved in reactions under microwave irradiation, indicating its utility in advanced chemical synthesis techniques (Al-Zaydi, 2010).
Biological and Medicinal Research
Antimicrobial Activity : It's utilized in synthesizing compounds like 5-arylazothiazole and pyrazolo[1,5-a] pyrimidine with potential antimicrobial activities, showing its importance in developing new antimicrobial agents (Abdelhamid et al., 2010).
Potential in Cancer Research : New derivatives containing the thiazole moiety have been synthesized, showing promising results in anticancer research. This highlights its potential use in developing novel anticancer agents (Ivasechko et al., 2022).
Material Science and Chemistry
- In Synthesis of Luminescent Complexes : The compound is used in the synthesis of novel ligands for metal complexes, illustrating its application in material science, particularly in luminescent materials (Menzel et al., 2010).
Future Directions
Properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)13-4-2-3-9-18-13)21-16(20)11-5-7-12(17)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXRGBFTZLPKRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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